molecular formula C25H24Cl2N2O2 B3144271 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel- CAS No. 548472-49-7

1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-

Cat. No.: B3144271
CAS No.: 548472-49-7
M. Wt: 455.4 g/mol
InChI Key: YRGSRFXZNYCJNK-PSWAGMNNSA-N
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Description

1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-(4R,5S)-rel- is a complex organic compound characterized by its imidazole ring structure substituted with chlorophenyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 4,5-dihydro-2-(4-methoxy-2-(1-methylethoxy)phenyl)-1H-imidazole with chlorophenyl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding imidazole derivatives with increased oxidation states.

  • Reduction: Production of reduced forms of the compound, potentially leading to the formation of new functional groups.

  • Substitution: Introduction of new substituents at specific positions on the imidazole ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including potential use as a drug candidate for various diseases.

  • Industry: Employed in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

  • 4,5-Diphenyl-1H-imidazole

  • 2-(4-Methoxyphenyl)-1H-imidazole

  • 4,5-Bis(2-methoxyphenyl)-1H-imidazole

This detailed overview provides a comprehensive understanding of 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-(4R,5S)-rel-, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

548472-49-7

Molecular Formula

C25H24Cl2N2O2

Molecular Weight

455.4 g/mol

IUPAC Name

(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C25H24Cl2N2O2/c1-15(2)31-22-14-20(30-3)12-13-21(22)25-28-23(16-4-8-18(26)9-5-16)24(29-25)17-6-10-19(27)11-7-17/h4-15,23-24H,1-3H3,(H,28,29)/t23-,24+

InChI Key

YRGSRFXZNYCJNK-PSWAGMNNSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
Reactant of Route 3
Reactant of Route 3
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
Reactant of Route 4
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
Reactant of Route 5
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-
Reactant of Route 6
1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-

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